N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2,5-DIFLUOROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound characterized by the presence of a difluorophenyl group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIFLUOROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 2,5-difluoroaniline with 4,5-dimethylisoxazole-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIFLUOROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,5-DIFLUOROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIFLUOROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of certain kinases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DIFLUOROPHENYL)-2-PYRAZINECARBOXAMIDE
- N-(2,5-DIFLUOROPHENYL)-3-ISOXAZOLECARBOXAMIDE
Uniqueness
N-(2,5-DIFLUOROPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern on the isoxazole ring and the presence of the difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F2N2O2 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-7(2)18-16-11(6)12(17)15-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H,15,17) |
InChI Key |
UALHQCGAGZTDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
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